molecular formula C10H12F3NO2 B13563645 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13563645
M. Wt: 235.20 g/mol
InChI Key: XBBTVXKCYIGBGW-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a methoxy group at the ortho-position and a trifluoromethyl (CF₃) group at the para-position.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3

InChI Key

XBBTVXKCYIGBGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic and Physicochemical Properties

Key Compounds:

(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) Structure: Features a methoxy group at position 2 and CF₃ at position 5 on the phenyl ring, similar to the target compound. However, SB-2 includes an imine (-C=N-) linkage instead of an amino alcohol moiety. Synthesis: Synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde and 2-trifluoromethyl aniline, yielding 67% (solid-phase) and 51% (solution-phase) . Relevance: Highlights the role of CF₃ in stabilizing the aromatic system and enhancing lipophilicity.

2-{[2-Methoxy-5-(Trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol Structure: Shares the 2-methoxy-5-CF₃-phenyl motif but incorporates a nitro group and intramolecular hydrogen bonding (O-H···N,O). Crystal Properties: Exhibits a dihedral angle of 6.2° between phenyl rings and rotational disorder in the CF₃ group . Comparison: Demonstrates how substituents like nitro groups affect molecular packing and hydrogen-bonding networks.

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol Structure: Contains two CF₃ groups at positions 3 and 4. Synthesis: Produced via dynamic kinetic resolution, emphasizing the impact of multiple EWGs on stereochemical outcomes . Key Difference: The bis-CF₃ substitution likely increases metabolic stability but reduces solubility compared to the mono-CF₃ target compound.

Table 1: Substituent Effects on Key Properties
Compound Substituents Key Functional Group Lipophilicity (Predicted) Synthetic Yield (%)
Target Compound 2-OMe, 5-CF₃ Amino alcohol Moderate-High N/A
SB-2 2-OMe, 5-CF₃ Imine High 51–67
(R)-1-(3,5-Bis(CF₃)phenyl)ethan-1-ol 3-CF₃, 5-CF₃ Alcohol Very High N/A
Key Compounds:

2-Amino-1-[2,5-difluorophenyl]ethanol Structure: Fluorine atoms at positions 2 and 5 on the phenyl ring. Safety: Limited toxicological data; precautions include avoiding inhalation and skin contact . Comparison: Fluorine’s electronegativity may enhance blood-brain barrier penetration compared to CF₃.

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Structure: Chloro and fluoro substituents at positions 3 and 5. Chirality: (S)-configuration highlights the importance of stereochemistry in biological activity . Relevance: Chloro groups increase molecular weight and may influence receptor binding kinetics.

Table 2: Amino Alcohol Comparison
Compound Substituents Molecular Weight (g/mol) Chirality Potential Applications
Target Compound 2-OMe, 5-CF₃ ~265.2 Unknown CNS agents, catalysis
2-Amino-1-[2,5-difluorophenyl]ethanol 2-F, 5-F 187.1 Racemic Neuropharmacology
(S)-2-Amino-2-(3-Cl-5-F-phenyl)ethanol 3-Cl, 5-F 218.6 (S) Antimicrobials

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